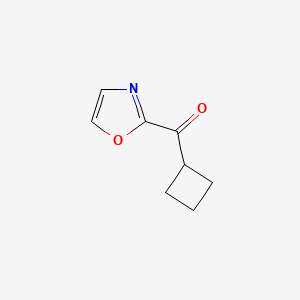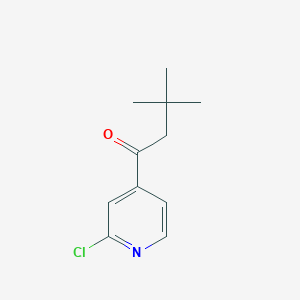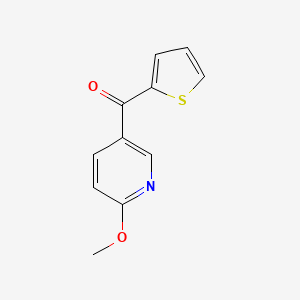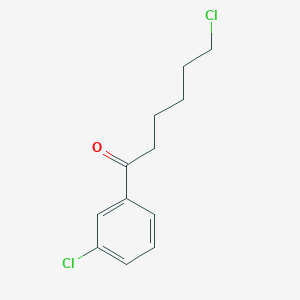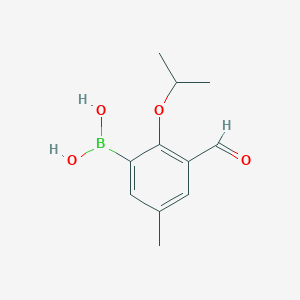
3-Formyl-2-isopropoxy-5-methylphenylboronic acid
Übersicht
Beschreibung
3-Formyl-2-isopropoxy-5-methylphenylboronic acid, with the chemical formula C6H2COHOCH(CH3)2CH3B(OH)2 , is a boronic acid derivative. It is characterized by its aldehyde functional group (formyl), isopropoxy group, and phenylboronic acid moiety. The compound is used in various synthetic applications due to its reactivity and versatility .
Synthesis Analysis
The synthesis of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid involves boron-based chemistry. While there are several methods, one common approach is the reaction of 3-formylphenylboronic acid with isopropyl alcohol under controlled conditions. The resulting compound is then purified and characterized .
Molecular Structure Analysis
The molecular structure of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid consists of a phenyl ring with an attached formyl group (aldehyde), an isopropoxy group, and a boronic acid functionality. The boron atom is directly bonded to the phenyl ring and the oxygen atom of the isopropoxy group. The overall structure is planar, allowing for facile reactivity with other molecules .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, boronic acids are utilized for their therapeutic properties. While specific applications for 3-Formyl-2-isopropoxy-5-methylphenylboronic acid are not detailed in the search results, boronic acids in general have been used as therapeutic drugs .
Sensing and Detection
Boronic acids have the ability to form complexes with a wide range of analytes, making them valuable in the development of sensors and detection methods. This compound could be used in environmental monitoring and medical diagnostics .
Biomedical Applications
Boronic acid polymers have been used as lipase inhibitors, HIV inhibitors, glucose sensors, insulin delivery systems, dopamine sensors, supports for cell growth, and BNCT (Boron Neutron Capture Therapy) agents. While these applications are not specific to 3-Formyl-2-isopropoxy-5-methylphenylboronic acid, they represent potential research avenues for this compound .
Wirkmechanismus
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. This allows the creation of complex organic molecules. The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It is typically stored at 2-8°C .
Action Environment
Environmental factors such as temperature and storage conditions can influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at 2-8°C to maintain its stability . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .
Eigenschaften
IUPAC Name |
(3-formyl-5-methyl-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-7(2)16-11-9(6-13)4-8(3)5-10(11)12(14)15/h4-7,14-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCSGBGUVKZHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584292 | |
| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-2-isopropoxy-5-methylphenylboronic acid | |
CAS RN |
480424-52-0 | |
| Record name | Boronic acid, [3-formyl-5-methyl-2-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




